N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)benzenesulfonamide N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 713506-19-5
VCID: VC4486192
InChI: InChI=1S/C18H19NO4S2/c1-2-15-8-10-16(11-9-15)19(17-12-13-24(20,21)14-17)25(22,23)18-6-4-3-5-7-18/h3-13,17H,2,14H2,1H3
SMILES: CCC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C18H19NO4S2
Molecular Weight: 377.47

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)benzenesulfonamide

CAS No.: 713506-19-5

Cat. No.: VC4486192

Molecular Formula: C18H19NO4S2

Molecular Weight: 377.47

* For research use only. Not for human or veterinary use.

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)benzenesulfonamide - 713506-19-5

Specification

CAS No. 713506-19-5
Molecular Formula C18H19NO4S2
Molecular Weight 377.47
IUPAC Name N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)benzenesulfonamide
Standard InChI InChI=1S/C18H19NO4S2/c1-2-15-8-10-16(11-9-15)19(17-12-13-24(20,21)14-17)25(22,23)18-6-4-3-5-7-18/h3-13,17H,2,14H2,1H3
Standard InChI Key KXAKABIBRZJVRC-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzenesulfonamide group linked to a 1,1-dioxido-2,3-dihydrothiophene ring and a 4-ethylphenyl moiety. The sulfonamide (-SO₂NH-) group is critical for hydrogen bonding and enzyme inhibition, while the thienyl ring contributes to aromatic interactions and metabolic stability . The 4-ethylphenyl substituent enhances lipophilicity, potentially improving membrane permeability.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₉NO₄S₂
Molecular Weight377.47 g/mol
IUPAC NameN-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)benzenesulfonamide
CAS Number713506-19-5
SolubilityNot fully characterized

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are typically used to confirm its structure. For analogous sulfonamides, ¹H NMR peaks for aromatic protons appear at δ 7.2–7.8 ppm, while the sulfonamide NH proton resonates near δ 10.5 ppm .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step process:

  • Sulfonylation: Reaction of 4-ethylaniline with benzenesulfonyl chloride forms N-(4-ethylphenyl)benzenesulfonamide.

  • Thienyl Incorporation: Coupling the intermediate with 1,1-dioxido-2,3-dihydrothiophene-3-amine under basic conditions (e.g., K₂CO₃ in DMF) .

  • Purification: Column chromatography or recrystallization yields the final product.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
SulfonylationBenzenesulfonyl chloride, pyridine, 0°C → RT75–85%
CouplingK₂CO₃, DMF, 80°C, 12 h60–70%

Challenges and Modifications

Key challenges include controlling regioselectivity during thienyl coupling and minimizing sulfonamide hydrolysis. Recent advances employ In(OTf)₃ as a catalyst to enhance yields in similar sulfonamide syntheses .

Biological Activity and Mechanisms

Antiviral Applications

Heteroaromatic sulfonamides demonstrate activity against H5N1 influenza A by blocking viral uncoating via M2 proton channel inhibition . While direct evidence for this compound is lacking, its thienyl group may enhance binding to viral targets .

Industrial and Research Applications

Drug Development

This compound is a candidate for:

  • Antibacterial Agents: Optimizing substituents to reduce resistance .

  • CA IX Inhibitors: Targeting hypoxic tumors .

  • Antiviral Scaffolds: Modifying the thienyl group for broad-spectrum activity .

Patent Landscape

Patents (e.g., WO2018106284A1, US10745392B2) protect benzenesulfonamide derivatives for oncology and infectious diseases, though specific claims for this compound are absent .

Future Directions

  • Structure-Activity Relationships: Systematic modification of the 4-ethylphenyl and thienyl groups to enhance potency .

  • Combination Therapies: Pairing with chemotherapeutics to exploit CA IX inhibition .

  • Clinical Trials: Prioritizing safety studies to address sulfonamide hypersensitivity risks .

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